Bienvenue dans la boutique en ligne BenchChem!

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Kinase inhibition GSK-3β Structure-activity relationship

This pyrazole-thiazole-3-nitrobenzamide is a research-grade screening compound with no published bioactivity, qualifying it as a blank-screen hit for novel target discovery. Its well-defined exact mass (405.08956 Da) and purity (≥95%, verified by CoA) enable use as an LC-MS retention-time marker or mass standard. Researchers should generate primary target engagement/selectivity data and compare against the 2-nitrobenzamide regioisomer (CAS 1019101-95-1) for positional SAR. Suitable for diversity-oriented libraries.

Molecular Formula C20H15N5O3S
Molecular Weight 405.4 g/mol
CAS No. 1019101-97-3
Cat. No. B3396569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
CAS1019101-97-3
Molecular FormulaC20H15N5O3S
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C20H15N5O3S/c1-13-10-18(22-19(26)15-8-5-9-16(11-15)25(27)28)24(23-13)20-21-17(12-29-20)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,26)
InChIKeyWQAMGFABMBEPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide (CAS 1019101-97-3)


N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a synthetic small molecule (MF: C20H15N5O3S; MW: 405.4 g/mol) featuring a pyrazole-thiazole core with a 3-nitrobenzamide substituent, available from several chemical suppliers as a research-grade screening compound. Its computed properties (XLogP3: 4.3, Topological Polar Surface Area: 134 Ų, 1 H-bond donor, 6 H-bond acceptors) place it within drug-like chemical space. No peer-reviewed publications, patents, or public bioassay repositories (ChEMBL, BindingDB, PubChem BioAssay) were identified that report quantitative biological activity data for this specific compound as of April 2026.

Why Generic Substitution Is Not Supported for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide


In the absence of publicly documented target engagement, potency, selectivity, or pharmacokinetic data, no scientific basis exists to assert that this compound cannot be functionally substituted by closely related analogs such as the 2-nitrobenzamide isomer (CAS 1019101-95-1), the 4-methyl-3-nitrobenzamide analog (CAS 1019102-01-2), or other pyrazole-thiazole derivatives available from screening collections. Without quantitative head-to-head comparator data across defined assay systems, any claim of unique differentiation would be speculative. Researchers and procurement specialists should treat this compound as an uncharacterized screening hit until primary data are published or disclosed.

Quantitative Differentiation Evidence for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide


No Publicly Available Bioactivity or Comparator Data Identified

A systematic search of peer-reviewed literature, patent databases, PubChem BioAssay, ChEMBL, and BindingDB failed to identify any quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide. Consequently, no direct head-to-head comparison with the 2-nitrobenzamide isomer (CAS 1019101-95-1) , the 4-methyl-3-nitrobenzamide analog (CAS 1019102-01-2) , or other pyrazole-thiazole screening compounds can be performed.

Kinase inhibition GSK-3β Structure-activity relationship

Application Scenarios for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide Based on Available Evidence


Chemical Probe Development with Caution

This compound may be considered as a starting point for chemical probe development only if the user commits to generating primary target engagement and selectivity data. Without published SAR or potency data, it cannot be prioritized over well-characterized GSK-3β inhibitors such as CHIR-99021, AR-A014418, or LY2090314.

Library Screening and Hit Identification

The compound is appropriate for inclusion in diversity-oriented screening libraries where its pyrazole-thiazole-3-nitrobenzamide scaffold may yield novel target interactions. However, any hit should be confirmed by orthogonal assays and compared against the 2-nitrobenzamide regioisomer (CAS 1019101-95-1) to assess positional SAR.

Analytical Reference Standard for LC-MS Method Development

Given its well-defined molecular formula (C20H15N5O3S) and exact mass (405.08956 Da), this compound can serve as a retention-time marker or mass calibration standard in LC-MS workflows when adequate purity (≥95%) is verified by the supplier's certificate of analysis. This application does not require bioactivity data.

Quote Request

Request a Quote for N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.